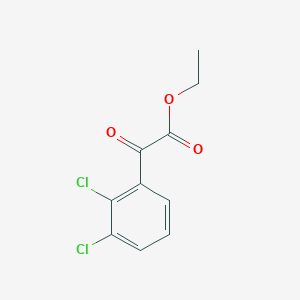

Ethyl 2,3-dichlorobenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Ethyl 2,3-dichlorobenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Ethyl 2,3-dichlorobenzoylformate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,3-dichlorobenzoic acid and ethanol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Ethyl 2,3-dichlorobenzoylformate has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 2,3-dichlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Ethyl 2,3-dichlorobenzoylformate can be compared with other similar compounds, such as:

- Ethyl 2,4-dichlorobenzoylformate

- Ethyl 2,5-dichlorobenzoylformate

- Ethyl 2,6-dichlorobenzoylformate

These compounds share similar chemical structures but differ in the position of the chlorine atoms on the benzene ring. This difference can lead to variations in their chemical reactivity and applications . This compound is unique due to its specific substitution pattern, which can influence its reactivity and suitability for certain applications .

Actividad Biológica

Ethyl 2,3-dichlorobenzoylformate (CAS No. 180868-99-9) is a chemical compound with a molecular formula of C10H8Cl2O3. It has garnered attention in various fields of research, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Weight : 247.08 g/mol

- Chemical Structure : The compound features two chlorine atoms attached to a benzoyl moiety, which is linked to an ethyl formate group.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathway activation.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Cell Membrane Disruption : The presence of chlorine atoms enhances lipophilicity, allowing the compound to penetrate bacterial membranes effectively.

- Apoptotic Pathway Activation : It triggers caspase cascades leading to programmed cell death in cancer cells.

- Cytokine Modulation : The compound influences signaling pathways that regulate inflammation and immune responses.

Toxicity and Safety Profile

While this compound shows promising biological activities, its safety profile must be considered. Preliminary toxicity studies suggest low toxicity levels at therapeutic doses; however, further research is necessary to establish comprehensive safety data.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXVZWLBSUWYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641286 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180868-99-9 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.